2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene
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Overview
Description
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 4-methylpiperidin-1-yl sulfonyl groups attached to the fluorene core. Fluorene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene typically involves multiple steps, starting from commercially available fluorene. The general synthetic route includes:
Sulfonylation: The introduction of sulfonyl groups to the fluorene core is achieved through a sulfonylation reaction. This involves reacting fluorene with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidinylation: The next step involves the substitution of the sulfonyl groups with 4-methylpiperidine. This is typically carried out using a nucleophilic substitution reaction where 4-methylpiperidine reacts with the sulfonylated fluorene in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene core.
Reduction: Reduced forms of the sulfonyl groups.
Substitution: New compounds with different functional groups replacing the sulfonyl groups.
Scientific Research Applications
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Materials Science: Employed in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through the conjugated system of the fluorene core. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime
- 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one
Uniqueness
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is unique due to the presence of two 4-methylpiperidin-1-yl sulfonyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability.
Biological Activity
2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of ion channels and receptors. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C25H31N3O5S2
- CAS Number : 327061-16-5
This compound acts primarily as an inhibitor of the GluR2 receptor, which is part of the glutamate receptor family involved in excitatory neurotransmission. This inhibition can modulate synaptic activity and has implications in various neurological conditions. Additionally, it functions as an activator of the TRPV1 ion channel, which is involved in pain perception and thermosensation .
Ion Channel Inhibition
Research indicates that this compound binds to the GluR2 receptor, effectively inhibiting ion channel activity. This inhibition can influence neuronal excitability and has potential applications in treating conditions such as epilepsy and neuropathic pain.
TRPV1 Activation
The activation of TRPV1 suggests that this compound may also play a role in pain modulation. TRPV1 is known to respond to capsaicin and is implicated in inflammatory pain pathways. The dual action of inhibition and activation may provide a unique therapeutic profile for managing pain .
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of various compounds on neuronal cultures exposed to excitotoxicity, this compound demonstrated significant protective effects against glutamate-induced cell death. This suggests potential utility in neurodegenerative diseases where excitotoxicity is a concern.
- Pain Models : In animal models of neuropathic pain, administration of this compound resulted in reduced pain sensitivity and altered thermal thresholds, indicating its potential as an analgesic agent through TRPV1 modulation .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-methyl-1-[[7-(4-methylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S2/c1-18-7-11-26(12-8-18)32(28,29)22-3-5-24-20(16-22)15-21-17-23(4-6-25(21)24)33(30,31)27-13-9-19(2)10-14-27/h3-6,16-19H,7-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPKOSBKBNCGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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